molecular formula C12H11FN2O2S B1386611 [4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid CAS No. 1019111-19-3

[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

Cat. No. B1386611
CAS RN: 1019111-19-3
M. Wt: 266.29 g/mol
InChI Key: JNVHLBNEIVVMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid, commonly known as FMTA, is a fluorinated analog of the widely used compound acetic acid. It is a synthetic organic compound with a wide range of applications in scientific research.

Scientific Research Applications

FMTA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a probe for the study of enzyme kinetics. It has also been used to study the reactivity of organic compounds, to study the structure of proteins, and to study the mechanism of action of various drugs.

Advantages and Limitations for Lab Experiments

FMTA has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, it can be toxic in high concentrations and can cause irritation to the skin and eyes.

Future Directions

There are several potential future directions for research involving FMTA. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis methods and its stability could lead to improved methods of synthesis and storage. Finally, further research into its toxicity and safety could lead to improved safety protocols for its use in lab experiments.

properties

IUPAC Name

2-[4-(4-fluorophenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-14-12-15-11(9(18-12)6-10(16)17)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVHLBNEIVVMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
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[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
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[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
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[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
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[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Reactant of Route 6
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[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

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